molecular formula C18H22N4O3 B2951182 5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2309706-97-4

5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2951182
CAS No.: 2309706-97-4
M. Wt: 342.399
InChI Key: JYWGRFPTCGPFTB-UHFFFAOYSA-N
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Description

5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound characterized by its complex structure and multifunctional groups. With applications spanning various scientific fields, this compound is of significant interest to researchers and industrial chemists.

Properties

IUPAC Name

5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-13(2)20-11-21-17(12)25-10-14-5-7-22(8-6-14)18(24)15-3-4-16(23)19-9-15/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWGRFPTCGPFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CNC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the stepwise construction of its multiple heterocyclic rings and functional groups. Key reaction steps might include:

  • Formation of the Pyrimidine Ring: : This is typically achieved via a condensation reaction involving suitable starting materials like diketones and amines, under controlled heating.

  • Piperidine Ring Formation: : Through cyclization reactions, often utilizing intramolecular nucleophilic substitutions.

  • Linking the Piperidine and Pyrimidine Rings: : This step involves ether formation using appropriate halides and bases.

  • Introduction of the Pyridine Ring: : Typically involves the use of metal-catalyzed coupling reactions to introduce the pyridine moiety.

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and catalysts to improve yield and purity. Automated reactors and continuous flow systems are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions leading to the formation of N-oxides.

  • Reduction: : The compound can be reduced at various functional groups, particularly the carbonyl group.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are common, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like m-Chloroperoxybenzoic acid.

  • Reduction: : Commonly using hydrogen gas in the presence of metal catalysts or chemical reducing agents like sodium borohydride.

  • Substitution: : Reagents include halides for nucleophilic substitutions, and electrophilic reagents for substitutions at aromatic positions.

Major Products

These reactions yield various derivatives with modified functional groups, tailored for specific applications in research and industry.

Scientific Research Applications

5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is utilized in:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Investigating its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic applications in drug development due to its bioactive properties.

  • Industry: : Used in the development of novel materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving binding to enzymes or receptors, altering their activity. Its multiple functional groups allow for versatile interactions with various biological pathways, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Compared to other similar compounds, such as those with simpler pyrimidine or piperidine structures, 5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of these rings and additional functional groups. This structural complexity provides enhanced chemical reactivity and biological activity.

Similar Compounds

  • 5-(4-(Methylamino)piperidine-1-carbonyl)pyridin-2(1H)-one: : Shares the piperidine and pyridine rings but lacks the pyrimidine moiety.

  • 4-(4-(Pyrimidin-4-yl)piperidine-1-carbonyl)pyridin-2(1H)-one: : Similar but with variations in the positioning of the functional groups.

And there you have it—a glimpse into the intricate world of this fascinating compound!

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